(2,2-Dimethoxyethyl)(2-methylpropyl)amine

Vue d'ensemble

Description

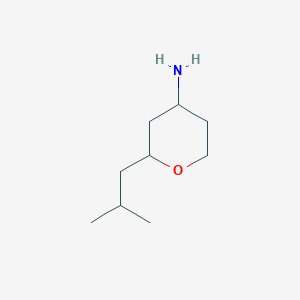

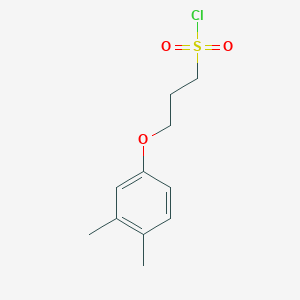

(2,2-Dimethoxyethyl)(2-methylpropyl)amine, also known as Aminoacetaldehyde dimethyl acetal, is a critical intermediate in the synthesis of various raw materials . It is chemically related to ephedrine and other stimulants.

Molecular Structure Analysis

The molecular formula of (2,2-Dimethoxyethyl)(2-methylpropyl)amine is C8H19NO2 and its molecular weight is 161.24 g/mol.Applications De Recherche Scientifique

Immobilization of Oligonucleotides

This compound is utilized in the synthesis of polymers like poly[N-(2,2-dimethoxyethyl)-N-methyl acrylamide], which are significant for the immobilization of oligonucleotides. These polymers increase the coating efficiency on solid supports and serve as detection signal amplifiers in diagnostic applications .

Polymer Catalysts in Organic Synthesis

Polyether amines, which include (2,2-Dimethoxyethyl)(2-methylpropyl)amine, act as polymer catalysts with applications in organic synthesis. They facilitate asymmetric synthesis due to their high stability and non-volatile nature, making them eco-friendly and easily recoverable .

Aerobic Oxidation of Thiophenols

Innovative applications of polyether amines include their use as recyclable catalysts in the aerobic oxidation of thiophenols to synthesize disulfides. This process is vital for both chemical and biological processes, offering a sustainable and cost-effective approach .

Synthesis of Water-Soluble Polymers

The compound is involved in the radical-initiated polymerization to create water-soluble polymers with acetal-containing groups. These polymers have potential applications in drug delivery systems and biocompatible materials .

Covalent Binding of Biomolecules

(2,2-Dimethoxyethyl)(2-methylpropyl)amine-based polymers can covalently bind biomolecules like oligodeoxynucleotides, which is crucial for the development of biosensors and biochips used in medical diagnostics .

Chemical Industry Processes

Due to the compound’s role in the formation of polymer catalysts, it is integral to various chemical industry processes. It contributes to the production of materials with specific properties required for industrial applications .

Environmental Sustainability

The use of this compound in polymer-based catalysts supports environmental sustainability. It reduces the need for corrosive and volatile small molecule catalysts, minimizing disposal problems and promoting green chemistry practices .

Scalability for Industrial Synthesis

Research has shown that reactions catalyzed by polyether amines are scalable for industrial synthesis. This scalability, combined with the high recovery rate of the catalyst, underscores the practicality of these reactions in large-scale production .

Safety and Hazards

The safety precautions for handling (2,2-Dimethoxyethyl)(2-methylpropyl)amine include keeping the product container or label at hand, keeping out of reach of children, obtaining special instructions before use, and not handling until all safety precautions have been read and understood . It is also advised to keep away from heat/sparks/open flames/hot surfaces and not to spray on an open flame or other ignition source .

Propriétés

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-7(2)5-9-6-8(10-3)11-4/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPXEIBEGRZNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine](/img/structure/B1426936.png)

![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1426937.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1426946.png)

![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)